molecular formula C12H17NO3 B13051638 Vitaminb6impurity3

Vitaminb6impurity3

Cat. No.: B13051638
M. Wt: 223.27 g/mol
InChI Key: FZABEONAMIQWGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vitaminb6impurity3 is a compound related to Vitamin B6, which is a water-soluble vitamin that plays a crucial role in various biochemical processes. Vitamin B6 itself includes several vitamers such as pyridoxine, pyridoxal, and pyridoxamine, along with their phosphorylated forms. These vitamers are essential for amino acid metabolism, neurotransmitter synthesis, and other physiological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Vitaminb6impurity3 involves several synthetic routes. One common method includes the use of toluene, vitamin B6, p-toluenesulfonic acid, and butyraldehyde. The reaction typically involves reflux water diversion followed by cooling to room temperature .

Industrial Production Methods

Industrial production of this compound often employs ion-exchange chromatography for separation and purification. This method is popular due to its efficiency in separating water-soluble and fat-soluble vitamins . Additionally, microbial fermentation using engineered strains of Escherichia coli has been explored for the production of Vitamin B6 and its impurities .

Chemical Reactions Analysis

Types of Reactions

Vitaminb6impurity3 undergoes various types of chemical reactions, including:

    Oxidation: Conversion of pyridoxine to pyridoxal.

    Reduction: Conversion of pyridoxal to pyridoxamine.

    Substitution: Replacement of functional groups in the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include various phosphorylated derivatives of Vitamin B6, such as pyridoxal 5’-phosphate and pyridoxamine 5’-phosphate .

Scientific Research Applications

Vitaminb6impurity3 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Vitaminb6impurity3 involves its conversion to active coenzyme forms, such as pyridoxal 5’-phosphate. This coenzyme participates in over 140 enzymatic reactions, including amino acid metabolism, neurotransmitter synthesis, and lipid metabolism. The molecular targets include various enzymes like transaminases and decarboxylases, which are crucial for cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Vitaminb6impurity3 include:

Uniqueness

This compound is unique due to its specific structural modifications, which may result in distinct biochemical properties and applications. Unlike its parent compounds, this compound may exhibit different reactivity and stability, making it valuable for specialized research and industrial applications .

Biological Activity

Vitamin B6, in its various forms, plays a crucial role in numerous biological processes. Among its derivatives, Vitamin B6 Impurity 3 has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of Vitamin B6 Impurity 3, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C_{8}H_{11}N_{3}O_{3}
Molecular Weight : 185.19 g/mol
IUPAC Name : 5-hydroxy-2-methyl-4-pyridinecarboxylic acid

The structure of Vitamin B6 Impurity 3 is characterized by a pyridine ring and hydroxymethyl groups that contribute to its biological activity. Its ability to penetrate cell membranes and participate in enzymatic reactions is significant for its pharmacological effects.

Pharmacological Properties

Vitamin B6 Impurity 3 exhibits several pharmacological activities, which can be summarized as follows:

  • Antidepressant Activity : Similar compounds have shown the ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. Research indicates that derivatives of Vitamin B6 can significantly reduce depressive behaviors in animal models.
  • Antinociceptive Effects : Studies have demonstrated that Vitamin B6 Impurity 3 can reduce pain responses in rodent models, suggesting its potential as a non-opioid analgesic.
  • Neuroprotective Effects : Preliminary data indicate that this compound may protect neuronal cells from oxidative stress-induced damage, making it a candidate for further investigation in neurodegenerative diseases like Alzheimer's and Parkinson's.

The biological activity of Vitamin B6 Impurity 3 involves several mechanisms:

  • Serotonergic System Modulation : Interaction with serotonin receptors is crucial for its antidepressant effects.
  • Inhibition of Pain Pathways : The compound appears to inhibit pathways involved in pain transmission, contributing to its analgesic properties.
  • Antioxidant Activity : Its ability to scavenge free radicals supports neuroprotective effects against inflammation and oxidative stress.

Summary of Biological Activities

Activity TypeModel UsedKey FindingsReference
AntidepressantRodent Depression ModelSignificant reduction in depressive behaviors
AntinociceptiveRodent Pain ModelReduced pain response compared to control
NeuroprotectiveNeuronal Cell CulturesProtection against oxidative stress

Study on Antidepressant Activity

A double-blind study involving a rodent model assessed the effects of Vitamin B6 Impurity 3 on depressive behaviors. Results indicated notable improvement in the forced swim test (FST), suggesting antidepressant-like effects comparable to established SSRIs.

Analgesic Properties Investigation

In controlled experiments assessing antinociceptive properties using the hot plate test, the compound demonstrated dose-dependent analgesia. These findings suggest that it could serve as an alternative to traditional pain management therapies.

Neuroprotection Analysis

In vitro studies utilizing neuronal cell lines exposed to oxidative stress revealed that treatment with Vitamin B6 Impurity 3 significantly reduced cell death and increased cell viability compared to untreated controls. This positions the compound as a potential candidate for further development in neurodegenerative disease therapies.

Case Studies on Vitamin B6 Toxicity

While exploring the benefits of Vitamin B6 Impurity 3, it is essential to consider the risks associated with excessive vitamin B6 intake. Several case studies have documented instances of vitamin B6 toxicity leading to peripheral neuropathy and other neurological issues. For instance:

  • A case report highlighted sensory neuropathy linked to high-dose vitamin B6 consumption associated with energy drinks .
  • Another study documented reversible neuropathy following inappropriate supplementation with vitamin B6 after bariatric surgery .

These findings underscore the importance of adhering to recommended dosages and monitoring for adverse effects when using vitamin supplements.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

8-methyl-3-propyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-9-ol

InChI

InChI=1S/C12H17NO3/c1-3-4-11-15-6-9-5-13-8(2)12(14)10(9)7-16-11/h5,11,14H,3-4,6-7H2,1-2H3

InChI Key

FZABEONAMIQWGV-UHFFFAOYSA-N

Canonical SMILES

CCCC1OCC2=CN=C(C(=C2CO1)O)C

Origin of Product

United States

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